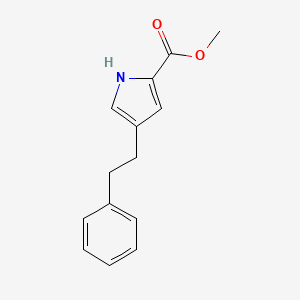

4-Phenethyl-1H-pyrrole-2-carboxylic acid methyl ester

Katalognummer B8308322

Molekulargewicht: 229.27 g/mol

InChI-Schlüssel: RRURPTATLRSFJR-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07893098B2

Procedure details

Freshly prepared aq. NaOH (10 M in H2O, 1.65 mmol) was added to a stirring, room temperature solution of 27 (0.0755 g, 0.329 mmol) in MeOH (0.82 mL, 0.4 M) under N2. Another 0.7 mL of MeOH was added due to precipitation of the starting material, and the reaction was heated to reflux until the reaction was judged complete by HPLC (2 h): The reaction was concentrated and then dissolved in 0.55 mL H2O. 10% aq. HCl was added dropwise until the pH=2. The white solid that precipitated from the reaction was filtered off and washed with cold H2O. The solid was dried under vacuum overnight to obtain pure 28. 1H (CDCl3, 400 MHz): δ 10.87 (1H, broad s), 7.25-7.18 (2H, m), 7.17-7.69 (3H, m), 6.70 (1H, s), 6.67 (1H, s), 2.83 (2H, t, J=7.6 Hz), 2.74 (2H, t, J=7.6 Hz) ppm. 13C (CDCl3, 100 MHz): δ 164.53, 143.39, 129.50, 129.21, 126.76, 126.38, 123.49, 122.85, 116.48, 38.68, 29.94 ppm. DEPT (CDCl3, 100 MHz): CH2 carbons: 38.68, 29.94; CH carbons: 129.50, 129.21, 126.76, 122.85, 116.48 ppm. HPLC: 8.579 min.

[Compound]

Name

carbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

carbons

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].C[O:4][C:5]([C:7]1[NH:8][CH:9]=[C:10]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1)=[O:6]>CO>[CH2:12]([C:10]1[CH:11]=[C:7]([C:5]([OH:6])=[O:4])[NH:8][CH:9]=1)[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

carbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

carbons

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux until the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was judged complete by HPLC (2 h)

|

|

Duration

|

2 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The reaction was concentrated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 0.55 mL H2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

10% aq. HCl was added dropwise until the pH=2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white solid that precipitated from the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold H2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried under vacuum overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain pure 28

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

8.579 min.

|

|

Duration

|

8.579 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC1=CC=CC=C1)C=1C=C(NC1)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |